molecular formula C17H15ClN6O2 B6017942 N-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]furan-2-carboxamide;hydrochloride

N-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]furan-2-carboxamide;hydrochloride

Cat. No.: B6017942
M. Wt: 370.8 g/mol
InChI Key: QFSFETRMGWWMFK-UHFFFAOYSA-N
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Description

N-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]furan-2-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolopyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]furan-2-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Amination: Introduction of the amino group to the phenyl ring, often using reagents like aniline derivatives.

    Coupling with furan-2-carboxylic acid: This step involves the formation of an amide bond, typically using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, usually by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]furan-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]furan-2-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]furan-2-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]furan-2-carboxamide;hydrochloride is unique due to its specific structural features, such as the pyrazolopyrimidine core and the furan-2-carboxamide moiety. These features confer distinct biological activity and chemical reactivity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2.ClH/c1-23-16-13(9-20-23)15(18-10-19-16)21-11-4-6-12(7-5-11)22-17(24)14-3-2-8-25-14;/h2-10H,1H3,(H,22,24)(H,18,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSFETRMGWWMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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